tert-Butyl 7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate
CAS No.:
Cat. No.: VC16781460
Molecular Formula: C16H22N4O4
Molecular Weight: 334.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H22N4O4 |
|---|---|
| Molecular Weight | 334.37 g/mol |
| IUPAC Name | tert-butyl 7-(6-nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate |
| Standard InChI | InChI=1S/C16H22N4O4/c1-15(2,3)24-14(21)19-9-8-18(11-16(19)6-7-16)12-4-5-13(17-10-12)20(22)23/h4-5,10H,6-9,11H2,1-3H3 |
| Standard InChI Key | JGFACMOFRHDKKK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC12CC2)C3=CN=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure comprises a spirocyclic system where a diazaspiro[2.5]octane moiety is connected to a 6-nitropyridin-3-yl group. The diazaspiro[2.5]octane component consists of two fused rings: a three-membered cyclopropane ring and a five-membered piperazine-like ring . The tert-butyl carbamate (Boc) group at the 4-position of the spiro system acts as a protective group for the secondary amine, enhancing stability during synthetic manipulations . The nitro group at the 6-position of the pyridine ring introduces electron-withdrawing effects, influencing the compound’s reactivity in subsequent reduction or substitution reactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 334.37 g/mol | |
| IUPAC Name | tert-butyl 7-(6-nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate | |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC12CC2)C3=CN=C(C=C3)N+[O-] | |
| InChIKey | JGFACMOFRHDKKK-UHFFFAOYSA-N |
Synthesis and Optimization
Synthetic Pathways
The synthesis of tert-butyl 7-(6-nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate is inferred to involve multi-step sequences starting from simpler precursors. A plausible route includes:
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Spirocycle Formation: Cyclopropanation of a diamine precursor to generate the diazaspiro[2.5]octane core .
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Nitro Group Introduction: Nitration of a pyridine derivative at the 6-position using mixed acid (HNO₃/H₂SO₄).
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Boc Protection: Reaction with di-tert-butyl dicarbonate to install the Boc group, shielding the amine during downstream reactions .
Challenges and Yield Optimization
Key challenges include managing the reactivity of the cyclopropane ring, which is prone to ring-opening under acidic or basic conditions. Purification difficulties may arise due to the compound’s moderate polarity, necessitating chromatographic techniques. Suppliers report a purity of ≥95% , suggesting iterative recrystallization or column chromatography is employed to achieve this standard.
Applications in Pharmaceutical Research
Role as a Building Block
The compound’s spirocyclic architecture and functional groups make it a versatile intermediate. For example:
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Spirocyclic Drug Candidates: The rigid spiro framework is prized in medicinal chemistry for constraining molecular conformations, improving target binding affinity, and reducing off-target effects .
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Nitro Group Utility: The nitro moiety can be reduced to an amine (e.g., via catalytic hydrogenation), enabling further derivatization into amides, sulfonamides, or heterocycles .
| Supplier | Purity | Packaging | Price (USD/g) |
|---|---|---|---|
| VulcanChem | ≥95% | 1 g, 5 g | $250–$400 |
| AChemBlock | 95% | 100 mg–1 g | $300–$500 |
| abcr GmbH | Not listed | 250 mg–5 g | €200–€350 |
Future Research Directions
Biological Activity Profiling
Despite its utility as a synthetic intermediate, the compound’s intrinsic bioactivity remains underexplored. Screening against disease-relevant targets (e.g., proteases, GPCRs) could uncover novel lead compounds.
Synthetic Methodology Development
Innovative strategies such as flow chemistry or photochemical cyclopropanation could streamline synthesis, improving yields and scalability .
Stability Studies
Investigating the compound’s stability under varying pH and temperature conditions will inform formulation strategies for preclinical studies .
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